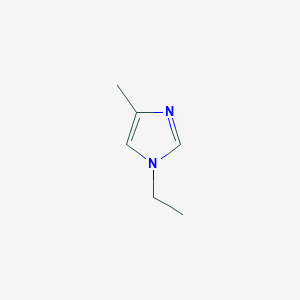![molecular formula C9H7NO2S B1297623 Methyl thieno[2,3-c]pyridine-3-carboxylate CAS No. 28783-21-3](/img/structure/B1297623.png)
Methyl thieno[2,3-c]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl thieno[2,3-c]pyridine-3-carboxylate, commonly referred to as MTP-3C, is a heterocyclic organic compound utilized in a variety of scientific research applications. It is a member of the thienopyridine family of compounds and has been used in a variety of research experiments due to its unique chemical properties. MTP-3C is a versatile compound that can be used for a variety of purposes, including as a reagent for organic synthesis, a catalyst for chemical reactions, and a starting material for the development of new materials.
Aplicaciones Científicas De Investigación
Kinase Inhibition for Drug Discovery
The thieno[2,3-c]pyridine scaffold has been identified as a promising core structure for the development of kinase inhibitors. These compounds are valuable in drug discovery due to their potential to mimic ATP and interact with kinases, which are pivotal in regulating cellular activities. A study highlighted the synthesis of thieno[2,3-c]pyridine derivatives as starting points for future drug discovery programs, particularly targeting G protein-coupled receptor kinase 2 (GRK2) .
Anticancer Activity
Fused pyridine derivatives, including thieno[2,3-c]pyridine, have shown promise in anticancer research. Their structural similarity to DNA bases like adenine and guanine contributes to their effectiveness. Thieno[2,3-c]pyridine derivatives have been explored for their anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer and colorectal cancer .
Apoptosis Induction
Compounds based on the thieno[2,3-c]pyridine core have been studied for their ability to induce apoptosis in cancer cells. This process of programmed cell death is a crucial target in cancer therapy, and thieno[2,3-c]pyridine derivatives have been evaluated for their effectiveness in inducing apoptosis in breast cancer cell lines .
Carbonic Anhydrase Inhibition
Thieno[2,3-c]pyridine derivatives have been investigated as inhibitors of carbonic anhydrase IX, a target for anticancer agents. The inhibition of this enzyme is significant in controlling tumor growth and metastasis, making these derivatives valuable in the design of new anticancer drugs .
Antiviral and Antimicrobial Properties
The structural framework of thieno[2,3-c]pyridine is found in substances with antiviral and antimicrobial activities. Its incorporation into drug molecules can enhance solubility, polarity, lipophilicity, and hydrogen bonding capacity, which are critical properties for effective antiviral and antimicrobial agents .
Anti-inflammatory and Anticoagulant Effects
Thieno[2,3-c]pyridine derivatives have been synthesized and studied for their potential anti-inflammatory and anticoagulant effects. These properties are highly sought after in the development of new therapeutic agents for various inflammatory disorders and conditions requiring anticoagulation .
Coronary Vasodilation
Some thieno[2,3-c]pyridine derivatives have been reported to possess coronary vasodilating activity. This application is particularly relevant in the treatment of cardiovascular diseases, where improving blood flow to the heart muscle is crucial .
Diuretic and Antihypertensive Applications
The thieno[2,3-c]pyridine scaffold is also present in diuretic drugs used in the treatment of hypertension. These compounds can act as competitive histamine antagonists and contribute to the management of high blood pressure .
Mecanismo De Acción
Target of Action
Methyl thieno[2,3-c]pyridine-3-carboxylate is primarily targeted towards G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that respond to a variety of external signals and are involved in many diseases.
Mode of Action
The compound interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell . The thieno[2,3-c]pyridine scaffold of the compound meets the criteria of ATP-mimetic kinase inhibitors . In the ATP pocket of the kinase, the ring nitrogen of the compound acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .
Biochemical Pathways
The compound affects the biochemical pathways involving GRK2. By inhibiting GRK2, it can potentially influence the regulation of GPCRs and their associated signaling pathways . .
Result of Action
The inhibition of GRK2 by Methyl thieno[2,3-c]pyridine-3-carboxylate can potentially modulate GPCR function, which could have various molecular and cellular effects depending on the specific GPCR and cell type involved . The exact molecular and cellular effects of this compound’s action are subject to ongoing research.
Propiedades
IUPAC Name |
methyl thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-5-13-8-4-10-3-2-6(7)8/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYYZCUGEPQHNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344292 |
Source


|
| Record name | Methyl thieno[2,3-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl thieno[2,3-c]pyridine-3-carboxylate | |
CAS RN |
28783-21-3 |
Source


|
| Record name | Methyl thieno[2,3-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














